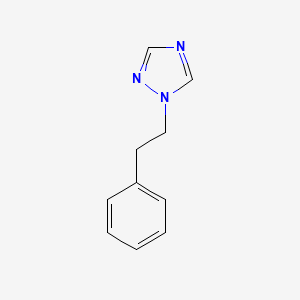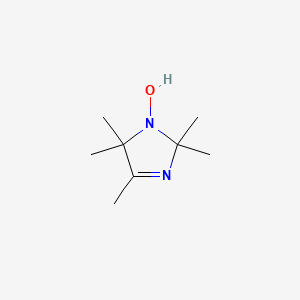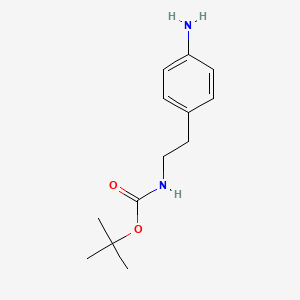
4-Bromo-2-fluoro-6-nitroanisole
Vue d'ensemble
Description
4-Bromo-2-fluoro-6-nitroanisole (BFNA) is an organic compound with the molecular formula C7H5BrFNO2. It is a brominated nitroaromatic compound with a wide range of applications in organic and medicinal chemistry. BFNA has been studied for its synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
Photoreactions and Photoprobes
Nucleophilic Photosubstitution : 2-Fluoro-4-nitroanisole, a related compound, demonstrates potential as a biochemical photoprobe due to its nucleophilic photosubstitution reactions with various amines. The high thermal stability and limiting quantum yield values indicate its suitability in photoreactions, suggesting a similar potential for 4-Bromo-2-fluoro-6-nitroanisole in biochemical applications (Pleixats et al., 1989).
Triplet Excited States in Photoreactions : Studies on 2-fluoro-4-nitroanisole reveal dual mechanistic pathways involving different triplet excited states during photoreactions, which could be relevant for understanding the photoreactive properties of this compound (Pleixats & Marquet, 1990).
Synthesis and Chemical Properties
Synthesis Techniques : 4-Bromo-3-methylanisole, a chemically similar compound, is synthesized using a continuous homogeneous bromination technology in a microreaction system. This method shows superior control of byproducts and could be adapted for the synthesis of this compound, enhancing its production efficiency and purity (Xie et al., 2020).
Fluorination of Aromatic Compounds : Research on the fluorination of aromatic compounds, including 4-nitroanisole, to produce 2-fluoro-4-nitroanisole, suggests methods for introducing fluorine atoms into aromatic structures, which could be applicable for synthesizing variants like this compound (Fedorov et al., 2015).
Spectroscopic Analysis and Molecular Studies
Vibrational Spectroscopy : A quantum mechanical study of 4-bromo-3-nitroanisole, a structurally similar compound, using FT-IR and FT-Raman spectroscopy, provides insights into the effects of substituents like bromine and nitro groups on benzene. This information is valuable for understanding the molecular structure and properties of this compound (Balachandran & Karunakaran, 2013).
Biochemical Photoprobes for Protein Studies : The photoreactions of 2-fluoro-4-nitroanisole with bovine pancreatic ribonuclease A and model nucleophiles suggest that 2-fluoro-4-nitrophenyl ethers, which are chemically related to this compound, are effective biochemical photoprobes for protein studies (Marquet et al., 1993).
Environmental Interactions and Stability
- Anaerobic Coupling Reactions : A study on 4-nitroanisole, a structurally similar compound, reveals its susceptibility to anaerobic coupling reactions forming azo dimers. This indicates the potential environmental persistence and transformation of related compounds like this compound, which is important for assessing its environmental impact (Kadoya et al., 2018).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding ingestion and inhalation, ensuring adequate ventilation, and wearing personal protective equipment .
Mécanisme D'action
Target of Action
Similar compounds such as 2-fluoro-4-nitroanisole have been used as biochemical photoprobes for proteins , suggesting that 4-Bromo-2-fluoro-6-nitroanisole may also interact with proteins.
Mode of Action
It is known that nitroaromatic compounds can undergo photoreaction with nucleophiles . This suggests that this compound may interact with its targets through a similar mechanism.
Pharmacokinetics
Its lipophilicity and water solubility suggest that it may have good bioavailability .
Result of Action
Safety data indicates that it may cause skin and eye irritation, and may also cause respiratory irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its photoreactive nature suggests that light exposure could affect its activity . Additionally, safety data suggests that it should be handled in a well-ventilated area to minimize respiratory irritation .
Analyse Biochimique
Biochemical Properties
4-Bromo-2-fluoro-6-nitroanisole plays a significant role in biochemical reactions, particularly in the context of aromatic substitution reactions. It interacts with various enzymes and proteins, facilitating nucleophilic substitution and free radical bromination reactions . The compound’s interactions with biomolecules are primarily driven by its electron-withdrawing nitro group, which enhances its reactivity in electrophilic aromatic substitution reactions .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key enzymes involved in signal transduction. Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins . The compound’s impact on cellular metabolism includes alterations in metabolic flux and changes in the levels of specific metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s nitro group plays a crucial role in these interactions, facilitating the formation of stable complexes with target enzymes . Additionally, it can induce changes in gene expression by interacting with DNA and transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH . Long-term studies have shown that prolonged exposure to this compound can lead to significant changes in cellular function, including alterations in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can modulate specific biochemical pathways without causing adverse effects . At high doses, it can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating a dose-dependent response in various biochemical assays .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation . The compound’s metabolism leads to the formation of various metabolites, which can further participate in biochemical reactions . These interactions can affect metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its chemical properties, including its lipophilicity and molecular size . These factors determine its ability to cross cellular membranes and reach target sites within cells .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles within cells through targeting signals and post-translational modifications . The compound’s activity and function are influenced by its localization, with distinct effects observed in different cellular compartments .
Propriétés
IUPAC Name |
5-bromo-1-fluoro-2-methoxy-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO3/c1-13-7-5(9)2-4(8)3-6(7)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCAYLYLJKBSNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339595 | |
| Record name | 4-Bromo-2-fluoro-6-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74266-66-3 | |
| Record name | 4-Bromo-2-fluoro-6-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-fluoro-6-nitroanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-Bis[(dimethylamino)methyl]cyclopentanone](/img/structure/B1268235.png)





![Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro-](/img/structure/B1268247.png)

![Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)-](/img/structure/B1268250.png)


![Ethyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1268263.png)

![1-[(2-Hydroxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1268267.png)